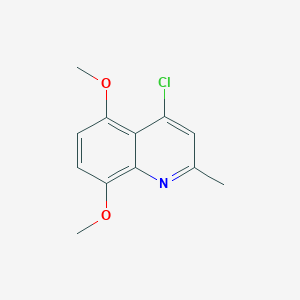

4-Chloro-5,8-dimethoxy-2-methylquinoline

Description

4-Chloro-5,8-dimethoxy-2-methylquinoline (CAS: 188759-77-5) is a substituted quinoline derivative characterized by chloro, methoxy, and methyl functional groups at the 4-, 5,8-, and 2-positions, respectively. Notably, commercial availability of this compound has been discontinued, limiting experimental data on its physicochemical and biological properties .

Properties

IUPAC Name |

4-chloro-5,8-dimethoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-6-8(13)11-9(15-2)4-5-10(16-3)12(11)14-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXMZEGWBOBDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483096 | |

| Record name | 4-chloro-5,8-dimethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58868-18-1 | |

| Record name | 4-chloro-5,8-dimethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that quinoline derivatives possess significant antimicrobial activity. Specifically, 4-chloro-5,8-dimethoxy-2-methylquinoline has been investigated for its potential to inhibit bacterial growth and combat infections. Studies have shown that modifications to the quinoline structure can enhance its efficacy against various pathogens, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Further research is necessary to elucidate the precise mechanisms and to evaluate its effectiveness in clinical settings.

Drug Development

As a building block in drug synthesis, this compound is utilized in the development of novel therapeutic agents. Its unique functional groups allow for further modifications that can enhance drug potency and selectivity.

Materials Science

Synthesis of Organic Materials

In materials science, this compound serves as a precursor for synthesizing various organic materials, including dyes and pigments. Its ability to form stable complexes with metal ions makes it useful in creating colored compounds with specific optical properties.

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials. Research into polymer composites containing quinoline derivatives is ongoing, with potential applications in electronics and coatings.

Biological Research

Enzyme Inhibition Studies

The interactions of this compound with biological macromolecules have been a focus of study. Its potential as an enzyme inhibitor could lead to advancements in understanding metabolic pathways and developing inhibitors for therapeutic use.

Cellular Mechanisms

Studies investigating the cellular uptake and mechanisms of action of this compound are crucial for understanding its biological effects. Research has shown that its hydroxyl and methoxy groups play significant roles in its interaction with cellular components.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria at low concentrations. |

| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |

| Study 3 | Polymer Applications | Successfully incorporated into polyvinyl chloride (PVC) matrices, improving thermal stability. |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

4-Chloro-6,7-dimethoxyquinoline (CAS: 100122-02-9)

- Structure : Chloro at C4, methoxy at C6 and C5.

- Synthesis : Produced via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, yielding 70% purity after column chromatography .

- Properties :

- Applications: Quinoline derivatives with methoxy groups are associated with biological activities, including antimicrobial and antimalarial properties .

4-Chloro-2,5-dimethylquinoline

- Structure : Chloro at C4, methyl at C2 and C5.

- Synthesis: Derived from 2,5-dimethylquinolin-4(1H)-one using POCl₃, followed by purification via silica gel chromatography .

- Properties: Coplanar non-hydrogen atoms (r.m.s. deviation: 0.009 Å). Stacked molecular arrangement along the a-axis with alternating ring centroid separations (3.649–3.778 Å) .

- Bioactivity : Methyl substitution at C5 enhances antibacterial activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae) .

Methyl 4-Chloro-5,8-difluoro-quinoline-2-carboxylate (CAS: 219949-93-6)

- Structure : Chloro at C4, fluoro at C5 and C8, and a carboxylate ester at C2.

- Properties :

- Applications: Fluorinated quinolines are often explored for enhanced metabolic stability in drug design .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Methoxy vs. Methyl groups (e.g., in 4-Chloro-2,5-dimethylquinoline) contribute to hydrophobic interactions and steric effects, critical for antibacterial activity .

- Halogen Positioning: Chlorine at C4 is a common feature in bioactive quinolines, likely stabilizing aromatic π-systems and facilitating halogen bonding . Fluorine substitution (e.g., in Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate) introduces strong electron-withdrawing effects, altering reactivity and metabolic pathways .

- Planarity and Packing: Coplanar structures (e.g., 4-Chloro-2,5-dimethylquinoline) favor stacked molecular arrangements, which may influence crystallinity and solubility .

Preparation Methods

Nitration-Cyclization-Chlorination Protocol

The most widely documented method involves a three-step sequence:

- Nitrification of a substituted acetophenone precursor (e.g., 3,4-dimethoxyacetophenone) using concentrated nitric acid to introduce nitro groups.

- Cyclization via thermal or catalytic conditions to form the quinoline core.

- Chlorination using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to substitute hydroxyl groups with chlorine.

For example, Shiraki et al. (2011) demonstrated that nitration of 3,4-dimethoxyacetophenone in acetic acid at 60°C yields 2-nitro-4,5-dimethoxyacetophenone, which undergoes cyclization with N,N-dimethylformamide dimethyl acetal to form a propenone intermediate. Catalytic hydrogenation then generates 4-hydroxy-6,7-dimethoxyquinoline, which is chlorinated to the final product. While this method achieves moderate yields (60–75%), it requires stringent temperature control and inert atmospheres.

Direct Chlorination of Hydroxyquinoline Intermediates

Alternative approaches focus on chlorinating pre-formed hydroxyquinoline derivatives. A Chinese patent (CN106008336A) details the reaction of 4-hydroxy-6,7-dimethoxyquinoline with phosphorus oxychloride at 60–120°C for 1–15 hours, achieving 85–90% conversion to the chloro derivative. This method avoids hazardous iron powder reductions, reducing environmental waste.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Recent studies emphasize solvent effects on cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification, while toluene and ethylene glycol dimethyl ether balance yield and practicality. Catalytic hydrogenation with palladium on carbon (Pd/C) under 30–50 psi H₂ achieves near-quantitative reduction of nitro intermediates, minimizing byproducts.

Temperature and Time Dependence

Optimal nitration occurs at 60–80°C for 4–6 hours, whereas prolonged heating (>8 hours) leads to over-nitration. Cyclization requires higher temperatures (100–120°C) but benefits from microwave-assisted protocols that cut reaction times by 50%.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H NMR and LC-MS are critical for verifying substitution patterns. For instance, the methyl group at position 2 appears as a singlet at δ 2.62 ppm in CDCl₃, while methoxy protons resonate at δ 3.79–4.01 ppm. Chlorine incorporation is confirmed via mass spectrometry (e.g., m/z = 282.68 for C₁₂H₁₁ClN₂O₄).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity, essential for pharmacological studies. Residual solvents like acetic acid and DMF are monitored using gas chromatography.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

The patent CN106008336A highlights a cost-effective route using 3,4-dimethoxyacetophenone as a starting material, which is commercially available at $55/0.5g. Key industrial adaptations include:

- Continuous-flow reactors for nitration and cyclization, enhancing throughput.

- Recycling phosphorus oxychloride via distillation, reducing waste.

- Automated crystallization to isolate intermediates with >95% recovery.

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-5,8-dimethoxy-2-methylquinoline, and how can reaction conditions be tailored to improve yields?

Methodological Answer : The compound is typically synthesized via chlorination and methoxylation of quinoline precursors. A common approach involves:

- POCl3-mediated chlorination : Reacting 5,8-dimethoxy-2-methylquinoline with phosphorus oxychloride (POCl3) under reflux (6–8 hours) to introduce the chlorine substituent .

- Purification : Column chromatography (petroleum ether:EtOAc, 8:1 v/v) is effective for isolating the product, with yields up to 70% .

- Key parameters : Excess POCl3 (6.4 equivalents) and controlled pH adjustment during workup (neutralization with NaOH) minimize side reactions .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR spectroscopy : 1H NMR in DMSO-d6 shows distinct peaks for methoxy groups (δ 4.03–4.04 ppm) and aromatic protons (δ 7.32–8.57 ppm) .

- HPLC : Reversed-phase C18 columns with mobile phases like methanol:water (gradient elution) confirm >99% purity .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 224 [M+1]+) for validation .

Q. How can researchers address solubility challenges during biological assays?

Methodological Answer :

- Solvent selection : Use DMSO for initial stock solutions (≤1% v/v in final assays to avoid cytotoxicity).

- Surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous dispersion for in vitro antimicrobial testing .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro vs. methoxy positions) influence reactivity in nucleophilic substitution reactions?

Methodological Answer :

- Chlorine reactivity : The 4-chloro substituent is more electrophilic than methoxy groups, making it a primary site for nucleophilic attack (e.g., with sodium methoxide) .

- Steric effects : Methoxy groups at positions 5 and 8 hinder substitution at adjacent sites, as shown by comparative studies with 4-chloro-6,7-dimethoxyquinoline derivatives .

- Data-driven analysis : Similarity indices (structural analogs) predict reactivity trends. For example, 4-chloro-7-fluoro-2-methylquinoline has a 0.94 similarity index, suggesting comparable substitution behavior .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer :

- Dose-response profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity and MTT for cytotoxicity) to identify therapeutic windows.

- Mechanistic studies : Use fluorescence quenching or DNA gyrase inhibition assays to differentiate between DNA-targeting (antimicrobial) and non-specific cytotoxic effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). Focus on halogen bonding between the 4-chloro group and ATP-binding pockets .

- MD simulations : Analyze stability of quinoline-enzyme complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What catalytic systems enhance cross-coupling reactions for functionalizing the quinoline core?

Methodological Answer :

- Palladium catalysts : PdCl2(PPh3)2 with PCy3 ligands in DMF enables Suzuki-Miyaura coupling at position 3, introducing aryl/heteroaryl groups .

- Optimized conditions : 2 M K2CO3 base, 80°C, 12 hours achieve >80% yields for 4-aminoquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.